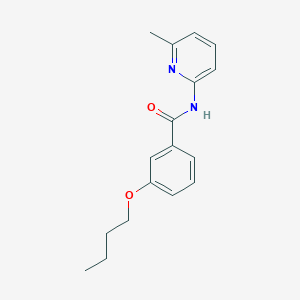

3-butoxy-N-(6-methylpyridin-2-yl)benzamide

Description

3-Butoxy-N-(6-methylpyridin-2-yl)benzamide is a benzamide derivative featuring a pyridinyl substituent at the 2-position and a butoxy group at the 3-position of the benzamide core. The benzamide scaffold is a privileged structure in medicinal chemistry due to its versatility in forming hydrogen bonds and hydrophobic interactions with biological targets .

Properties

CAS No. |

354561-73-2 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

3-butoxy-N-(6-methylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C17H20N2O2/c1-3-4-11-21-15-9-6-8-14(12-15)17(20)19-16-10-5-7-13(2)18-16/h5-10,12H,3-4,11H2,1-2H3,(H,18,19,20) |

InChI Key |

SCCFVCLXYFOQBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-butoxy-N-(6-methylpyridin-2-yl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3-butoxy-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The biological activity of N-(6-methylpyridin-2-yl)benzamide derivatives is highly dependent on substituents at the 3- and 4-positions of the benzamide ring. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Alkoxy vs. Halogen Substituents : The allyloxy group in compound 1 enhances nAChR inhibition (IC₅₀ = 6.0 µM) compared to halogenated analogs, suggesting alkoxy groups may improve receptor binding through hydrophobic interactions .

- Cyanogroup Impact: The 3-cyano substituent in compound 56 increases melting point (>260°C), indicating enhanced crystallinity and stability .

- Heteroaryl Substitution : Pyridinyl or biphenyl extensions (e.g., compound 38) improve π-π stacking but reduce synthetic yields (37–60%) due to steric challenges .

Key Findings :

- Subtype Selectivity : Compound 1 shows a 5-fold preference for hα4β2 over hα3β4 nAChRs, highlighting the role of the allyloxy group in subtype discrimination .

- Fluorophenyl Enhancements : In mGluR5 studies, 4-fluorophenyl-substituted analogs (e.g., 19c) exhibit 5.8-fold higher binding affinity than parent benzamides, suggesting fluorination fine-tunes receptor interactions .

- Dual Substitution Limitations : Compounds with simultaneous halogen and heteroaryl groups (e.g., 37) often show reduced activity, likely due to steric hindrance .

Insights :

- Ultrasonic methods reduce reaction time by 75% and improve yields by 15–20%, making them preferable for large-scale benzamide synthesis .

Biological Activity

3-butoxy-N-(6-methylpyridin-2-yl)benzamide is a benzamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a butoxy group and a pyridine moiety, suggests that it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-butoxy-N-(6-methylpyridin-2-yl)benzamide can be represented as follows:

This structure includes:

- A butoxy group which may influence solubility and membrane permeability.

- A 6-methylpyridine ring that could enhance interaction with biological targets through hydrogen bonding or π-π interactions.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O |

| Molecular Weight | 246.32 g/mol |

| Functional Groups | Amide, Ether |

| Solubility | Soluble in organic solvents like DMSO |

The biological activity of 3-butoxy-N-(6-methylpyridin-2-yl)benzamide is primarily attributed to its ability to interact with specific enzymes or receptors. The compound may act as an enzyme inhibitor , modulating biochemical pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to altered cellular responses, making it a potential candidate for therapeutic applications.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies have indicated that benzamide derivatives exhibit anticancer properties. For instance, compounds structurally similar to 3-butoxy-N-(6-methylpyridin-2-yl)benzamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : Research has demonstrated that benzamide derivatives can possess significant antibacterial activity. For example, a related compound was found to effectively inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), without exhibiting cytotoxic effects on mammalian cells .

- Enzymatic Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in disease pathways. Studies suggest that it may target deubiquitinases, which play a critical role in protein degradation pathways relevant to various diseases, including cancer .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Effective against MRSA and other pathogens |

| Enzyme Inhibition | Targets deubiquitinases for potential therapeutic effects |

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Current data suggest that 3-butoxy-N-(6-methylpyridin-2-yl)benzamide exhibits low toxicity levels in preliminary studies, indicating its potential for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.